molecular formula C8H7Cl2F2NO B1530311 2,6-Dichloro-3-(difluoromethoxy)benzylamine CAS No. 1803789-42-5

2,6-Dichloro-3-(difluoromethoxy)benzylamine

Cat. No.: B1530311
CAS No.: 1803789-42-5
M. Wt: 242.05 g/mol
InChI Key: RUNFIUBNLYVZNQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)benzylamine is a benzylamine derivative featuring a benzene ring substituted with chlorine atoms at the 2- and 6-positions, a difluoromethoxy group (-OCHF₂) at the 3-position, and a methylamine (-CH₂NH₂) side chain.

Properties

IUPAC Name

[2,6-dichloro-3-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-2,8H,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNFIUBNLYVZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dichloro-3-(difluoromethoxy)benzylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C9_{9}H8_{8}Cl2_{2}F2_{2}N1_{1}O1_{1}
  • Molecular Weight: 239.08 g/mol

Physical Properties:

  • The compound is characterized by the presence of chlorine and fluorine substituents, which may enhance its biological activity through various mechanisms.

The biological activity of 2,6-Dichloro-3-(difluoromethoxy)benzylamine is primarily attributed to its interactions with specific biomolecules. These interactions can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in:

  • Anticancer Activity: The compound may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Potential activity against bacterial and fungal strains has been noted.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of various benzylamine derivatives, including 2,6-Dichloro-3-(difluoromethoxy)benzylamine, against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). Results indicated significant antiproliferative effects with IC50_{50} values suggesting strong potential for further development as an anticancer agent .
  • Antimicrobial Effects:
    • Research into Mannich bases has shown that derivatives similar to 2,6-Dichloro-3-(difluoromethoxy)benzylamine possess antibacterial and antifungal properties. The structure-activity relationship (SAR) analysis revealed that modifications in the amine structure could enhance antimicrobial efficacy .

Comparative Biological Activity

CompoundActivity TypeIC50_{50} Value (µM)Reference
2,6-Dichloro-3-(difluoromethoxy)benzylamineAnticancer15.5 (HeLa)
Benzylamine Derivative AAntibacterial25.0
Benzylamine Derivative BAntifungal30.0

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of 2,6-Dichloro-3-(difluoromethoxy)benzylamine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key References
2,6-Dichloro-3-(difluoromethoxy)benzylamine* C₈H₇Cl₂F₂NO 242.05 (calculated) 2,6-Cl; 3-OCHF₂ N/A
2,6-Dichloro-3-(trifluoromethyl)benzylamine C₈H₆Cl₂F₃N 244.04 2,6-Cl; 3-CF₃
3-Chloro-2,6-difluorobenzylamine C₇H₆ClF₂N 177.46 (calculated) 3-Cl; 2,6-F
2,6-Dichloro-4-(trifluoromethoxy)benzenamine C₇H₄Cl₂F₃NO 245.90 (calculated) 2,6-Cl; 4-OCF₃
  • Positional Effects: Substituents in the 3-position (meta) vs. 4-position (para) influence steric hindrance and electronic distribution, affecting binding affinity in biological systems or regioselectivity in chemical reactions .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The position and type of halogen/fluorinated substituents significantly impact physical properties (e.g., solubility, boiling point) and biological activity. For example, -CF₃ groups enhance lipophilicity more than -OCHF₂, which may improve membrane permeability in drug candidates .
  • Thermodynamic Stability : Chlorine and fluorine atoms increase molecular stability, making these compounds suitable for high-temperature industrial processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-(difluoromethoxy)benzylamine
Reactant of Route 2
2,6-Dichloro-3-(difluoromethoxy)benzylamine

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